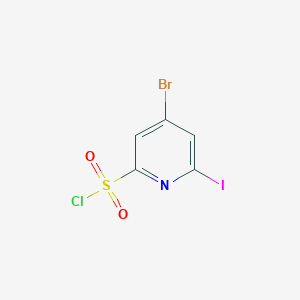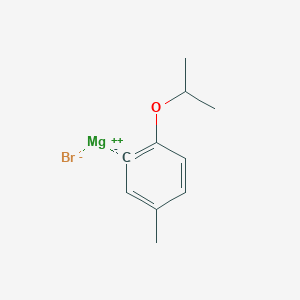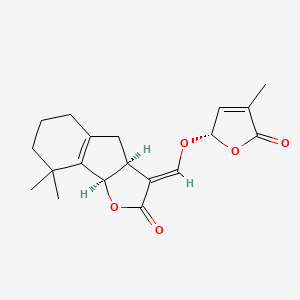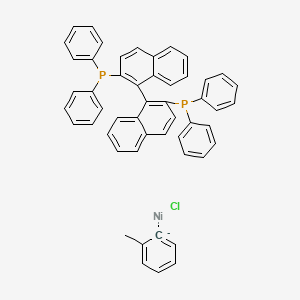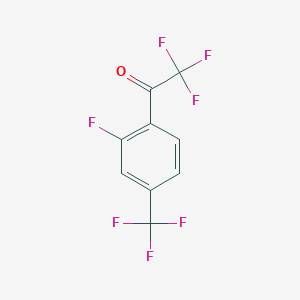cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate: is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex or oxidized products.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, often leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, this compound plays a crucial role in the development of new materials and chemical processes.
Biology: Its unique structure allows it to interact with biological molecules, making it valuable in the study of biochemical pathways and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, this compound contributes to various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, gene expression, and overall physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate: A closely related compound with a similar structure but lacking the isotopic labeling.
Sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]benzene-1-olate: Another similar compound with a different aromatic ring structure.
Uniqueness
The uniqueness of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where detailed understanding of molecular interactions and pathways is required.
Propiedades
Fórmula molecular |
C14H11NaO6S |
|---|---|
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1; |
Clave InChI |
OWGXRCOCVOPKAM-GTOWSVCZSA-M |
SMILES isomérico |
C1=C(C=C(C=C1O)OS(=O)(=O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


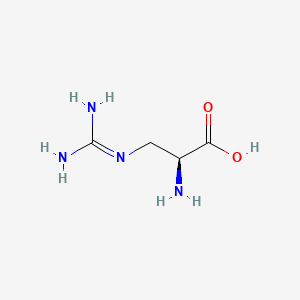
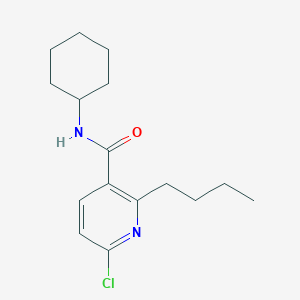
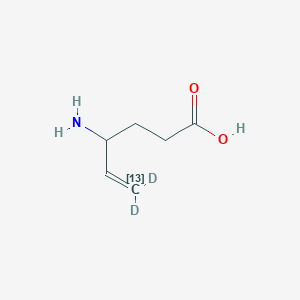
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
